(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide
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Description
“®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” is a type of amide . Amides are compounds with the functional group RnE(=O)xNR2, where n and x may be 1 or 2, E is some element, and each R represents an organic group or hydrogen . They are often considered derivatives of carboxylic acids, where the hydroxyl (-OH) group of the carboxylic acid is replaced by an amino (-NH2) group .
Synthesis Analysis
The synthesis of amides like “®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” has been a topic of intense research . One common method involves reacting esters with alkali metal amidoboranes . Another approach involves the direct amidation of esters with amines .
Molecular Structure Analysis
Amides have a unique molecular structure. The nitrogen atom in amides can have a proton attached that is acidic enough to be attacked by a hydride . This step occurs before the nucleophilic addition of the hydride ion . The amide nitrogen has substituents other than hydrogen, we specify them using the prefix N- to avoid confusion .
Chemical Reactions Analysis
Amides undergo various chemical reactions. For example, they can be reduced to amines by LiAlH4 . They can also undergo transamidation reactions . The amide bond is one of the most fundamental functional group linkages and underpins the connectivity of basic biomolecules .
Physical and Chemical Properties Analysis
Amides generally have high boiling points and melting points . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Solutions of amides in water usually are neutral—neither acidic nor basic .
Mechanism of Action
The mechanism of action for amides involves a series of steps. Primary and secondary amides have a proton connected to the nitrogen that is acidic enough to be attacked by the hydride . This step occurs before the nucleophilic addition of the hydride ion . After the reaction with AlH3, the C=O oxygen is now converted into a good leaving group and eliminated in the addition-elimination step .
Future Directions
The future directions of amide research are promising. Biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . This could lead to new developments in the synthesis of amides .
Properties
IUPAC Name |
(2R)-1-benzylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZQAONWQPHCPN-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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